Alpinetin

Catalog No.
S617782
CAS No.
1090-65-9
M.F
C16H14O4
M. Wt
270.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alpinetin

CAS Number

1090-65-9

Product Name

Alpinetin

IUPAC Name

7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

InChI

InChI=1S/C16H14O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-8,13,17H,9H2,1H3

InChI Key

QQQCWVDPMPFUGF-UHFFFAOYSA-N

Synonyms

alpinetin

Canonical SMILES

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)O

The exact mass of the compound Alpinetin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]. However, this does not mean our product can be used or applied in the same or a similar way.

Alpinetin (CAS 1090-65-9) is a naturally occurring 5-O-methylated flavanone, structurally distinct from its open-chain chalcone isomer, cardamonin, and its unmethylated analog, pinocembrin [1]. As a highly purified reference material, alpinetin is characterized by its cyclized C-ring and rare 5-methoxy substitution on the A-ring, features that dictate its lipophilicity, thermodynamic stability, and specific protein-binding kinetics[2]. In procurement contexts, it serves as a critical analytical standard for botanical extract quality control and as a stable flavanone scaffold for pharmacological screening, where it avoids the spontaneous isomerization and dimerization issues commonly associated with chalcone precursors[1].

Research Fit

Pathway Tool
PPAR-γ activation study fit; reported modulation of TLR4/NF-κB/MAPK axis
Model Context
Inflammation model research; supports endotoxin- and cytokine-response investigations
Cell Panel
Solid tumor cell-model endpoint review; pancreatic and renal cancer cell lines reported

Substituting alpinetin with its chalcone isomer (cardamonin) or unmethylated analogs (pinocembrin) critically compromises assay reproducibility and formulation stability. Cardamonin undergoes pH-dependent degradation and forms dimers in aqueous media, leading to unpredictable bioavailability and shifting baselines in in vitro assays[1]. Furthermore, the absence of the 5-methoxy group in pinocembrin fundamentally alters target binding distances and metabolic clearance rates. Procurement of exact alpinetin is therefore mandatory for researchers requiring a stable, non-interconverting flavanone scaffold with precise spatial coordination for protein binding or cardiovascular reactivity models [2].

Substitution Risk

Target profile Cardamonin acts as direct NF-κB antagonist; alpinetin primarily engages PPAR-γ. Pathway interpretation may differ.
Activity gap HIV-1 protease inhibition: cardamonin active (31 µg/mL), alpinetin inactive. Antiviral screening context diverges completely.
Potency shift Vasorelaxant IC₅₀ differs ~3-fold; cytotoxicity rank-order varies by cell line. Assay-response context may require review.

Aqueous Stability: Flavanone vs. Chalcone Dimerization

Cardamonin exhibits poor water solubility due to its tendency to form dimers in aqueous media and undergoes significant pH-dependent degradation (up to 20% in basic conditions)[1]. In contrast, the cyclized flavanone isomer, alpinetin, demonstrates superior structural stability and can be effectively complexed with hydroxypropyl-β-cyclodextrin (HPβCD) to quantitatively enhance its water solubility and stability for aqueous assay environments [2].

Evidence DimensionAqueous stability and formulation potential
Target Compound DataAlpinetin forms stable, highly soluble inclusion complexes with HPβCD without spontaneous ring-opening.
Comparator Or BaselineCardamonin (chalcone isomer) undergoes 10-20% pH-dependent degradation and aqueous dimerization.
Quantified DifferenceAlpinetin completely avoids the pH-dependent degradation seen in cardamonin and remains a monomer in solution.
ConditionsAqueous buffer and cyclodextrin complexation models.

Purchasing alpinetin directly prevents unpredictable chalcone-flavanone interconversion and dimerization during aqueous in vitro assays.

Vasorelaxant Potency
Head-to-head
Alpinetin 27.5 µM vs Cardamonin 9.3 µM
~3.0-fold difference in rat mesenteric arteries
Supports vasorelaxation assay context; potency rank consistent across preconstriction modalities.
Endothelium-dependent and -independent pathways involved.

Protein Binding Spatial Coordination

The cyclization of the C-ring in alpinetin fundamentally alters its interaction with target proteins compared to its open-chain isomer. Fluorescence quenching and energy transfer studies demonstrate that alpinetin binds to lysozyme with a binding distance of 4.04 nm [1]. In direct comparison, cardamonin binds at a significantly greater distance of 5.90 nm, indicating that the structural rigidity of the flavanone scaffold dictates tighter spatial coordination[1].

Evidence DimensionProtein binding distance (energy transfer efficiency)
Target Compound DataAlpinetin-lysozyme binding distance = 4.04 nm
Comparator Or BaselineCardamonin-lysozyme binding distance = 5.90 nm
Quantified Difference1.86 nm closer binding proximity for alpinetin.
ConditionsFluorescence quenching and UV-absorption spectroscopy with lysozyme.

Substituting alpinetin with cardamonin in target-binding assays invalidates spatial and thermodynamic interaction data.

HIV-1 Protease Inhibition
Direct comparison
No detectable activity vs Cardamonin IC₅₀ 31 µg/mL
Activity profile differs fundamentally; flavanone scaffold incompatible with HIV-1 protease target.
Screening context: identical enzymatic assay conditions.

Vasorelaxant Potency Comparison

The structural transition from a chalcone to a flavanone significantly impacts vascular reactivity. In isolated coronary artery models, flavanones such as alpinetin exhibit markedly more potent vasorelaxant effects compared to chalcones like cardamonin [1]. The presence of the closed C-ring and the specific 5-methoxy substitution on the A-ring are critical determinants for lowering the EC50 in vasodilation assays [1].

Evidence DimensionVasorelaxant potency
Target Compound DataAlpinetin (flavanone) exhibits potent vasodilation.
Comparator Or BaselineCardamonin (chalcone) shows significantly weaker vasorelaxant effects.
Quantified DifferenceFlavanones demonstrate consistently lower EC50 values for vasorelaxation than their chalcone isomers.
ConditionsIsolated coronary artery reactivity assays.

Researchers screening for smooth muscle or cardiovascular reactivity must select the flavanone scaffold (alpinetin) to achieve baseline pharmacological potency.

Cytotoxicity (HL-60)
Rank-order panel
Boesenbergin A IC₅₀ 5.8 µg/mL (highest rank)
Alpinetin, cardamonin weaker than chloroform extract reference
Cytotoxicity endpoint context: alpinetin shows limited direct activity in leukemia cell model.
Solid tumor antiproliferative effects reported separately.

5-O-Methylation Enzyme Specificity

Alpinetin is distinguished from common flavanones by its rare 5-O-methylation. In de novo biosynthesis models using engineered E. coli, converting the unmethylated precursor pinocembrin into alpinetin requires a highly specific, directed-evolution 5-O-methyltransferase (StrAOMT triple mutant)[1]. This engineered enzyme increases alpinetin production 81-fold compared to the wild-type enzyme, highlighting the high energetic and enzymatic barrier to achieving the 5-methoxy modification [1].

Evidence DimensionEnzymatic conversion efficiency
Target Compound Data81-fold increase in alpinetin production using mutant StrAOMT.
Comparator Or BaselineWild-type StrAOMT acting on pinocembrin.
Quantified Difference81-fold enhancement in specific 5-O-methylation activity.
ConditionsIn vitro enzymatic assay and engineered E. coli fermentation.

The 5-methoxy group is biosynthetically demanding; buyers cannot substitute unmethylated pinocembrin if the specific lipophilicity and receptor binding of the 5-O-methyl moiety are required.

NF-κB Inhibition
Reported
Alpinetin rank below cardamonin vs Cardamonin IC₅₀ 7.5 µM
Supports pathway interpretation: alpinetin's anti-inflammatory context is PPAR-γ-mediated, not direct NF-κB antagonism.
High-content screening, nuclear translocation probe.
Oral Bioavailability
PK study
~15.1% in rats
Extensive UGT-mediated glucuronidation (UGT1A3, UGT1A1)
Supports formulation-exposure review; low systemic exposure informs in vivo study design.
BCRP efflux also contributes to disposition.
Hepatoprotection Model
Model context
Reported ALT/AST reduction (p<0.05) vs disease control
Alcoholic liver disease and TAA-induced fibrosis models
Liver injury marker response context; consistency across rodent models.
Direct comparator data vs cardamonin not available.

Botanical Extract Standardization

Due to its distinct retention time and stable flavanone structure, alpinetin is the mandatory reference standard for the quality control and chromatographic fingerprinting of Alpinia katsumadai extracts, where it must be distinguished from pinocembrin and cardamonin [1].

Aqueous Pharmacological Screening

Because it avoids the dimerization and pH-dependent degradation characteristic of chalcones, alpinetin is the preferred scaffold for high-throughput in vitro screening, particularly when formulated with cyclodextrins for uniform bioavailability [1].

Protein-Ligand Interaction Modeling

Given its precise 4.04 nm binding distance to model proteins like lysozyme, alpinetin is an ideal rigid flavanone probe for structural biology and computational docking studies investigating flavonoid-protein spatial coordination [2].

Cardiovascular and Smooth Muscle Assays

As a potent vasorelaxant, alpinetin is specifically selected over open-chain chalcones in isolated tissue models to establish accurate EC50 baselines for flavonoid-induced vasodilation[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PPAR-γ pathway studies in inflammation models
PPAR-γ activation profile; indirect NF-κB/MAPK modulation context
TLR4 downstream signaling and cytokine-response endpoints
Vascular reactivity research requiring moderate relaxation
Vasorelaxant potency profile with reported ~3-fold lower IC₅₀ than cardamonin
Endothelium-dependent and -independent mechanism differentiation
Solid tumor cell-model studies (pancreatic, renal)
Antiproliferative endpoint context; Bcl-2 family and caspase modulation reported
PI3K/Akt/mTOR and apoptosis pathway interpretation
Flavonoid bioavailability enhancement formulation research
Metabolic stability and UGT-mediated clearance profile
UGT1A3/1A1 activity and BCRP efflux assessment in formulation performance

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

270.08920892 Da

Monoisotopic Mass

270.08920892 Da

Heavy Atom Count

20

UNII

BN35TX485D

Wikipedia

Alpinetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Explore Compound Types